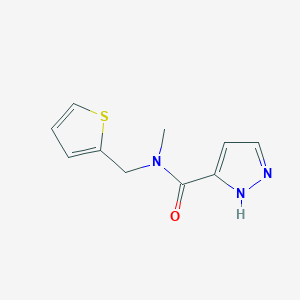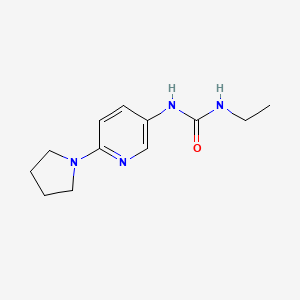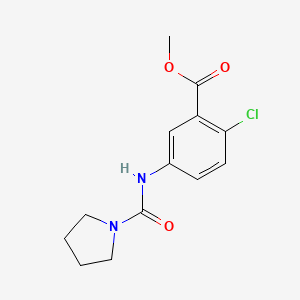
N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide, also known as PP-242, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as mTOR inhibitors, which target the mammalian target of rapamycin (mTOR) pathway.
Mécanisme D'action
N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide inhibits the mTOR pathway by binding to the ATP-binding site of mTOR kinase. This leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt pathway, which is involved in cell proliferation and survival. N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has been shown to be a more potent inhibitor of mTOR than other mTOR inhibitors, such as rapamycin.
Biochemical and Physiological Effects
N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide is its high potency and specificity for mTOR inhibition. This makes it a valuable tool for studying the mTOR pathway and its role in cancer. However, N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide is a small molecule inhibitor, which means that it may have limited efficacy in vivo due to poor bioavailability and rapid metabolism. Additionally, N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide may have off-target effects that need to be carefully evaluated.
Orientations Futures
There are several future directions for research on N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide. One area of interest is the development of more potent and selective mTOR inhibitors that can overcome the limitations of current inhibitors. Another direction is the investigation of the role of mTOR inhibition in other diseases, such as neurodegenerative disorders and metabolic diseases. Finally, the use of N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide in combination with other therapies, such as immunotherapy, is an area of active research.
Méthodes De Synthèse
N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of pyrazole and pyridine derivatives with morpholine and carboxylic acid. The final product is obtained after purification using column chromatography. The synthesis of N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has been reported in several scientific journals, and the procedure is well-established.
Applications De Recherche Scientifique
N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as doxorubicin and cisplatin.
Propriétés
IUPAC Name |
N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13(17-6-8-20-9-7-17)16-11-2-3-12(14-10-11)18-5-1-4-15-18/h1-5,10H,6-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXMCAYCXQPOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529518.png)

![3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine](/img/structure/B7529554.png)


![5-bromo-N-[2-(2-methylcyclohexyl)oxyethyl]furan-2-carboxamide](/img/structure/B7529569.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7529583.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529586.png)


![5-methyl-N-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7529612.png)
